molecular formula C17H12ClNO3 B11360307 2-Chlorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

2-Chlorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11360307
M. Wt: 313.7 g/mol
InChI Key: WGFZMXBFQBYLDA-UHFFFAOYSA-N
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Description

2-Chlorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with an α-haloketone in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where a methyl group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chlorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,2-oxazole-3-carboxylate: Similar structure but lacks the methylphenyl group.

    2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.

    2-Chlorophenyl 5-(4-methylphenyl)-1,2-thiazole-3-carboxylate: Similar structure but contains a thiazole ring instead of an oxazole ring.

Uniqueness

2-Chlorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both chlorophenyl and methylphenyl groups attached to the oxazole ring. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

(2-chlorophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H12ClNO3/c1-11-6-8-12(9-7-11)16-10-14(19-22-16)17(20)21-15-5-3-2-4-13(15)18/h2-10H,1H3

InChI Key

WGFZMXBFQBYLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Cl

Origin of Product

United States

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